molecular formula C15H16N2O3S B5713459 N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide

N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide

Numéro de catalogue B5713459
Poids moléculaire: 304.4 g/mol
Clé InChI: UEKVOQXUKKPDLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide, also known as ESI-09, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. The compound was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies. In

Mécanisme D'action

N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide works by binding to the switch II region of RAC1, which is essential for its activation. By binding to this region, N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide prevents RAC1 from interacting with its downstream effectors, thereby inhibiting its activity. This leads to a reduction in cell migration, cell division, and cell adhesion, which ultimately results in the inhibition of cancer cell growth and spread, as well as the reduction of inflammation and improvement of neurological function.
Biochemical and Physiological Effects:
N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide can inhibit the activity of RAC1 in a dose-dependent manner, with an IC50 value of approximately 10 μM. In vivo studies have shown that N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide can inhibit tumor growth and metastasis in mouse models of breast cancer and melanoma. N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide has also been found to reduce inflammation in mouse models of acute lung injury and improve neurological function in mouse models of traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying RAC1 signaling pathways. N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide has also been found to be highly specific for RAC1, with no significant effects on other small GTPases such as CDC42 and RHOA. However, N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide has some limitations for lab experiments. It has a relatively low potency compared to other RAC1 inhibitors, such as NSC23766 and Z62954982. N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Orientations Futures

There are several future directions for the study of N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to develop more potent and selective RAC1 inhibitors based on the structure of N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide. Further studies are also needed to determine the optimal dosage and administration route for N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide in different disease models. Finally, clinical trials are needed to evaluate the safety and efficacy of N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide in humans.

Méthodes De Synthèse

The synthesis of N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide involves several steps, starting with the reaction of 4-ethoxybenzenesulfonyl chloride with aniline to form N-(4-ethoxyphenyl)sulfonylaniline. This compound is then reacted with phosgene to form N-(4-ethoxyphenyl)sulfonylbenzamide, which is subsequently reacted with cyanamide to form N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide (N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide). The yield of this process is approximately 50%.

Applications De Recherche Scientifique

N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide can inhibit the activity of RAC1, a small GTPase protein that plays a key role in cell migration, cell division, and cell adhesion. By inhibiting RAC1, N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide can prevent the growth and spread of cancer cells, reduce inflammation, and improve neurological function.

Propriétés

IUPAC Name

N'-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-20-13-8-10-14(11-9-13)21(18,19)17-15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKVOQXUKKPDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26724232
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(4-ethoxybenzenesulfonyl)benzenecarboximidamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.